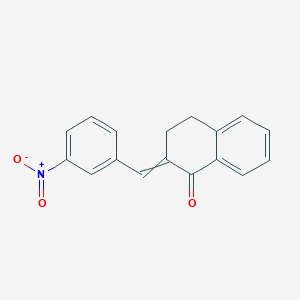
2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one
概要
説明
2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a nitrobenzylidene group attached to a dihydronaphthalenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one typically involves the condensation of 3-nitrobenzaldehyde with 3,4-dihydro-1(2H)-naphthalenone. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. For example, oxidation of the dihydronaphthalenone core can yield naphthoquinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Reduction: 2-(3-aminobenzylidene)-3,4-dihydro-1(2H)-naphthalenone.
Oxidation: Naphthoquinone derivatives.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular derivative and its application.
類似化合物との比較
Similar Compounds
2-(3-nitrobenzylidene)-1-tetralone: Similar structure but lacks the dihydro component.
3-nitrobenzylideneacetone: Contains a similar nitrobenzylidene group but with a different core structure.
2-(4-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone: Similar structure with the nitro group in a different position on the benzylidene ring.
Uniqueness
2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one is unique due to its specific combination of a nitrobenzylidene group and a dihydronaphthalenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H13NO3 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
2-[(3-nitrophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13NO3/c19-17-14(9-8-13-5-1-2-7-16(13)17)10-12-4-3-6-15(11-12)18(20)21/h1-7,10-11H,8-9H2 |
InChIキー |
AWXLDILHUGGCBX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C31 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














